molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Cat. No. B1439991
M. Wt: 183.59 g/mol
InChI Key: VZFRNQCOHYEZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is a chemical compound with the CAS Number: 675580-49-1 . It has a molecular weight of 183.6 . The IUPAC name for this compound is (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol . It is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI code for “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is 1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” has a molecular weight of 183.60 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . Its Log Po/w (iLOGP) is 1.51 . Its water solubility is 3.31 mg/ml; 0.018 mol/l .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Direct Arylation : The compound has been utilized for direct intermolecular C-H arylation in its 3-position. This process was part of a methodology that synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines using microwave-assisted, one-pot, two-step Suzuki cross-coupling and palladium-catalyzed arylation processes (Akkaoui et al., 2010).

  • VEGFR-2 Kinase Inhibitors Synthesis : Employed in the synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. A convergent and streamlined synthesis approach was used, which involved an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto et al., 2013).

  • Building Blocks in Synthesis : Served as a building block for the preparation of various functionalized compounds containing the pyridazine ring. It was employed in the synthesis of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)alanines and intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates (Svete, 2005).

  • Synthesis of Dimethyl Acetylenedicarboxylate Derivatives : A new method was proposed for the synthesis of imidazo[1,5-b]pyridazines derivatives using this compound, showcasing its utility in organic synthesis and the potential for varied chemical reactions (Vandyshev et al., 2022).

Material Science and Engineering

  • Luminescent Material Development : The compound has been implicated in the synthesis of novel ligands used to construct metal-organic complexes with luminescent properties. This showcases its application in the development of new materials with potential use in various industrial applications (Zhou et al., 2017).

  • Crystal Structure Studies : Used in the study of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. The research focused on the relationship between magnetic properties and crystal-stacking structures, indicating its importance in materials science and magnetic property analysis (Yong et al., 2013).

Safety And Hazards

The safety information for “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” includes a warning signal word . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRNQCOHYEZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722534
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

CAS RN

675580-49-1
Record name (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.5 g, 9.8 mmol) in AcOH (50 mL) was added NaOAc (1.4 g, 17.1 mmol) and paraformaldehyde (1.5 g). The mixture was heated at reflux overnight and then concentrated under reduced pressure. The residue was basified to pH=12. Then the mixture was filtered and the solid was washed with EtOH to afford (6-chloro-imidazo[1,2-b]pyridazin-3-yl)methanol (1.3 g) in 72% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (0.55 g, 3 mmol) in methanol (20 mL) was added sodium borohydride (0.15 g, 4 mmol) in a small portions at rt. After stirring at rt for 30 min, the reaction was quenched with water, and extracted with DCM to give crude product (0.55 g, 100% yield). 40 mg of crude product was purified by Prep HPLC to give (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.95 (d, J=9.35 Hz, 1H), 7.79 (s, 1H), 7.11 (d, J=9.35 Hz, 1H), 5.07 (s, 2H); LRMS (ESI) m/e 184.0 [(M+H)+, calcd for C7H7ClN3O 184.6].
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 2
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 3
Reactant of Route 3
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 4
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 5
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Reactant of Route 6
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Citations

For This Compound
2
Citations
C Galtier, S Mavel, R Snoeck, G Andreï… - Antiviral Chemistry …, 2003 - journals.sagepub.com
The synthesis of novel substituted 3-aralkylth-iomethylimidazo[1,2-b]pyridazines is reported. All of the synthesized compounds are devoid of antiviral activity against the replication of …
Number of citations: 8 journals.sagepub.com
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
Tumor-associated macrophages (TAMs) are predominantly associated with tumor growth. Colony-stimulating factor 1 receptor (CSF1R) acts as a key regulator of TAM survival and …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.